molecular formula C3HCl3O2 B1582159 2,3,3-Trichloroacrylic acid CAS No. 2257-35-4

2,3,3-Trichloroacrylic acid

Cat. No. B1582159
CAS RN: 2257-35-4
M. Wt: 175.39 g/mol
InChI Key: WMUBNWIGNSIRDH-UHFFFAOYSA-N
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Description

2,3,3-Trichloroacrylic acid is a chemical compound with the CAS Number: 2257-35-4 . It has a molecular weight of 175.4 and its molecular formula is C3HCl3O2 . It is a solid substance at ambient temperature .


Molecular Structure Analysis

The IUPAC name for 2,3,3-Trichloroacrylic acid is 2,3,3-trichloroacrylic acid . The InChI code for this compound is 1S/C3HCl3O2/c4-1(2(5)6)3(7)8/h(H,7,8) . The InChI key is WMUBNWIGNSIRDH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2,3,3-Trichloroacrylic acid has a boiling point of 72-74°C . The density of this compound is 1.8±0.1 g/cm3 . The vapour pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 50.5±6.0 kJ/mol . The flash point is 79.0±25.9 °C . The index of refraction is 1.549 .

Scientific Research Applications

Phase Transition Studies

2,3,3-Trichloroacrylic acid has been studied for its phase transition properties. Fleck, Göckel, and Weiss (1987) investigated this compound through DTA, 35 Cl-NQr, pyroelectric, and dielectric measurements, revealing significant structural changes during the phase transition due to the hydrogen system (Fleck, Göckel, & Weiss, 1987).

Chemical Synthesis Applications

Trichloroacrylic acid has been utilized in various chemical synthesis processes. For example, Firouzabadi, Iranpoor, and Hazarkhani (2002) demonstrated its use as a catalyst for transthioacetalization of diacetals and for efficient deprotection of thioacetals to carbonyl compounds (Firouzabadi, Iranpoor, & Hazarkhani, 2002). Additionally, Cardinal and Voyer (2016) reported a novel strategy to produce 2,3,3-triarylacrylic acid esters using Suzuki–Miyaura coupling reactions (Cardinal & Voyer, 2016).

NQR Spectroscopy Studies

The compound's properties have also been explored using NQR spectroscopy. Wulfsberg, Weiden, and Weiss (1990) investigated the 35Cl NQR spectrum of trichloroacrylic acid, providing insights into its electronic structure and phase transition behavior (Wulfsberg, Weiden, & Weiss, 1990).

Luminescent Material Design

2-Hydroxynicotinic acid modified by 3-(triethoxysilyl)-propyl isocyanate (TESPIC) and prepared as organic-inorganic molecular-based hybrid material shows potential for creating luminescent materials. Wang and Yan (2006) characterized the photophysical properties of these hybrids, noting efficient intramolecular energy transfer processes (Wang & Yan, 2006).

Chlorine Decay and DBP Formation Studies

Research by Chang, Chiang, Chao, and Lin (2006) focused on the relationship between chlorine decay and disinfection by-products (DBP) formation, including trichloromethane (TCM) and chloroacetic acid (CAA), in the presence of model compounds with functional groups like OH and COOH (Chang, Chiang, Chao, & Lin, 2006).

Environmental Applications

The electrochemical degradation of 2,4,5-trichlorophenoxyacetic acid in aqueous media through peroxi-coagulation has been explored by Boye, Dieng, and Brillas (2003). This study contributes to understanding efficient methods for treating acidic solutions containing chlorophenoxyacetic acids (Boye, Dieng, & Brillas, 2003).

Safety And Hazards

2,3,3-Trichloroacrylic acid is considered hazardous . It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust, mist, spray, washing skin thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2,3,3-trichloroprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HCl3O2/c4-1(2(5)6)3(7)8/h(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUBNWIGNSIRDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(Cl)Cl)(C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HCl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90177093
Record name 2,3,3-Trichloroacrylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,3-Trichloroacrylic acid

CAS RN

2257-35-4
Record name 2,3,3-Trichloro-2-propenoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,3-Trichloroacrylic acid
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Record name 2,3,3-Trichloroacrylic acid
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Record name 2,3,3-trichloroacrylic acid
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Record name Trichloroacrylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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